N,N-Diphenyl-[1,1'-biphenyl]-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N,4-triphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBSYCMUWONLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations of N,n Diphenyl 1,1 Biphenyl 4 Amine and Its Derivatives
Contemporary Catalytic Approaches to the Synthesis of N,N-Diphenyl-[1,1'-biphenyl]-4-amine Frameworks
Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions to build complex molecular architectures from simpler precursors. acs.orgresearchgate.net The construction of the this compound scaffold is a prime example, where palladium and other transition metals are pivotal in forming the constituent biphenyl (B1667301) and aryl-amine linkages.
Palladium catalysis is the cornerstone for the synthesis of arylamines and biaryl compounds, offering high efficiency and functional group tolerance. researchgate.net Two major palladium-catalyzed reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are instrumental in the synthesis of this compound.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically between an organoboron species (like a boronic acid or ester) and an organohalide. researchgate.netkochi-tech.ac.jp In the context of synthesizing the this compound framework, this reaction is primarily used to construct the biphenyl unit. A common strategy involves the coupling of a pre-formed triphenylamine (B166846) precursor, such as 4-(diphenylamino)phenylboronic acid, with an aryl halide. nih.gov
The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid in the presence of a base, and concludes with reductive elimination to yield the biphenyl product and regenerate the catalyst. kochi-tech.ac.jp The choice of catalyst, base, and solvent system is crucial for achieving high yields. For instance, the synthesis of 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine was achieved by reacting 4-(diphenylamino)phenylboronic acid with 1-bromo-3,5-dichlorobenzene (B43179) using potassium carbonate as the base in an ethanol/water mixture. nih.gov
Table 1: Examples of Suzuki-Miyaura Reactions in Biphenyl-Amine Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
| 1-Bromo-3,5-dichlorobenzene | 4-(Diphenylamino)phenylboronic acid | Not specified | K₂CO₃ | Ethanol/Water | Not specified | nih.gov |
| 4,8-Dibromo-TBBDF | 4-(Diphenylamino)phenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂·DCM | K₃PO₄ | 1,4-Dioxane | 90% | nih.gov |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Various aryl-boronic acids | Pd(PPh₃)₄ | Various | Various | Up to 94% | mdpi.com |
| 4-Bromobenzoic acid | Phenyl boronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90% | researchgate.net |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, specifically for synthesizing aryl amines from aryl halides (or triflates) and primary or secondary amines. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and milder reaction conditions. wikipedia.org For the synthesis of this compound, this method is employed to couple diphenylamine (B1679370) with a 4-halobiphenyl derivative.
The catalytic cycle typically starts with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a strong, non-nucleophilic base (such as sodium tert-butoxide) to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst. libretexts.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. nih.govwikipedia.org Sterically hindered and electron-rich ligands like XPhos, SPhos, and DavePhos are commonly used. nih.govrsc.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Ligand | Base | Solvent | Temperature | Notes | Reference |
| XPhos | NaOtBu | Toluene | 80-100 °C | Effective for coupling secondary amines like diphenylamine. nih.gov | nih.gov |
| t-BuXPhos | NaOtBu | Toluene | Room Temp - 100 °C | Highly active for various aryl chlorides and amines. | nih.gov |
| BINAP/DPPF | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-110 °C | Early generation ligands, effective for aryl iodides and triflates. wikipedia.org | wikipedia.org |
| TrixiePhos | LiOtBu | Toluene | Not specified | Preferred for coupling with carbazole (B46965). | nih.gov |
While palladium catalysts are dominant, nickel-based systems have emerged as a cost-effective and powerful alternative for cross-coupling reactions. Nickel catalysts can facilitate both C-C (Suzuki-type) and C-N (Buchwald-Hartwig-type) bond formations, often with different reactivity and selectivity profiles compared to palladium. In some cases, nickel catalysis can be effective for less reactive aryl chlorides, which can be challenging substrates for palladium systems. Recent advancements include the use of nickel in combination with photoredox catalysis to enable novel transformations under mild conditions, such as the stereoselective synthesis of enamides. chemrxiv.org The application of such nickel-catalyzed methods provides a promising avenue for the efficient and economical synthesis of aminobiphenyl structures.
Beyond palladium and nickel, other transition metals have been explored for the synthesis of complex amines and biaryl compounds.
Copper-Catalyzed Ullmann Condensation: This is a classical method for forming C-N and C-C bonds. While it often requires harsh reaction conditions (high temperatures), modern variations have been developed with improved catalyst systems and milder conditions. It remains a relevant strategy, particularly for certain substrate classes.
Rhodium-Catalyzed Reactions: Rhodium catalysts have shown utility in reactions like hydroamination and the diarylation of isocyanides, which can produce amine-containing structures. acs.orgmdpi.com For example, rhodium catalysts can selectively afford N-alkyl diaryl ketimines from isocyanides and triarylbismuthines. mdpi.comsemanticscholar.org
Multimetallic Nanoparticles: Recent research has explored the use of nanoparticles containing multiple metals, such as copper, nickel, and palladium. These catalysts can exhibit high efficiency in Suzuki-Miyaura reactions due to synergistic effects between the different metallic components. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Precursor Chemistry and Strategic Derivatization in Synthetic Pathways
The synthesis of a diverse library of this compound derivatives is achieved by strategically modifying the precursor molecules. The choice of starting materials directly dictates the substitution pattern on the final product. The two primary synthetic disconnections—breaking the biphenyl C-C bond or the amine C-N bond—lead to two main sets of precursors.
Suzuki-Miyaura Disconnection: This approach requires a phenylamine-containing boronic acid/ester and a substituted aryl halide. By varying the substituents on the aryl halide, a wide range of derivatives can be accessed.
Buchwald-Hartwig Disconnection: This strategy uses a biphenyl halide and a substituted diphenylamine. This allows for modifications on the two phenyl rings directly attached to the nitrogen atom.
A key precursor that bridges these strategies is 4-(diphenylamino)phenylboronic acid, which can be synthesized and then used in Suzuki-Miyaura couplings with various aryl halides to produce a multitude of derivatives. nih.gov For example, reacting this boronic acid with 1-bromo-3,5-dichlorobenzene yields a derivative with chloro-substituents on the terminal phenyl ring. nih.gov
Table 3: Common Precursors and Their Role in the Final Structure
| Precursor | Chemical Formula | Role in Synthesis | Resulting Moiety in Final Product |
| Diphenylamine | C₁₂H₁₁N | Nucleophile in Buchwald-Hartwig amination | Forms the N,N-diphenylamino group |
| 4-Iodo-[1,1'-biphenyl] | C₁₂H₉I | Electrophile in Buchwald-Hartwig amination | Forms the biphenyl backbone |
| 4-(Diphenylamino)phenylboronic acid | C₁₈H₁₆BNO₂ | Boron component in Suzuki-Miyaura coupling | Forms the N,N-diphenyl-[1,1'-biphenyl] core |
| 1-Bromo-4-phenylbenzene | C₁₂H₉Br | Electrophile in Buchwald-Hartwig amination | Forms the biphenyl backbone |
| 1-Bromo-3,5-dichlorobenzene | C₆H₃BrCl₂ | Halide component in Suzuki-Miyaura coupling | Forms a substituted terminal phenyl ring |
Synthesis and Functionalization of Halogenated Biphenyl and Diphenylamine Precursors
The construction of this compound fundamentally relies on the strategic synthesis and functionalization of its two key precursors: a halogenated biphenyl and diphenylamine. The methodologies for preparing these starting materials are critical as they dictate the efficiency and feasibility of the final coupling step.
Halogenated Biphenyl Precursors:
The synthesis of functionalized biphenyls, particularly those containing halogens for subsequent amination, is a well-established field. arabjchem.org Traditional methods like the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides, have been widely used for creating the biphenyl backbone. vanderbilt.educityu.edu.hk This method is particularly effective for the synthesis of tetra-ortho-substituted biphenyls. vanderbilt.educityu.edu.hk
More contemporary approaches frequently employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. arabjchem.orgrsc.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative. arabjchem.org A significant advantage of the Suzuki coupling is its tolerance for a wide range of functional groups and its often milder reaction conditions compared to the Ullmann reaction. nih.gov For instance, a one-pot Suzuki coupling protocol allows for the reaction between two different aryl halides without the need to isolate the boronic acid intermediate. arabjchem.org The functionalization of the biphenyl core, such as the introduction of halogens, can often be achieved after the biphenyl structure is formed, utilizing the directing effects of existing substituent groups like an amino group. vanderbilt.educityu.edu.hk
Diphenylamine Precursors:
Diphenylamine (DPA) and its derivatives serve as the nucleophilic component in the final C-N bond formation. The functionalization of DPA is often necessary to introduce specific properties into the final product. A common method involves the chloroacetylation of diphenylamine, where it is reacted with chloroacetyl chloride to produce 2-chloro-N,N-diphenylacetamide. nih.gov This intermediate can then be further modified. nih.gov Another approach involves the direct reaction of an appropriately substituted imine, such as N-cyclohexylidene aniline (B41778), with oxygen in the vapor phase at high temperatures to yield diphenylamine or its substituted derivatives. google.com For creating more complex structures, diamine monomers containing triphenylamine units, such as N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine, can be synthesized through multi-step processes involving condensation and reduction reactions. ntu.edu.tw
Building Block Design for Complex this compound Architectures
The design of complex molecular architectures based on the this compound scaffold is a strategic process rooted in a building block approach. nih.gov This methodology allows for the systematic construction of molecules with tailored electronic and physical properties, which is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). rsc.org
The core principle involves the selection of specific precursor molecules—the building blocks—that contain desired functional groups. These building blocks, typically aryl halides, arylboronic acids, primary amines, and secondary amines, are chosen based on the final properties to be imparted to the target molecule. enamine.netenamine.net For example, incorporating bulky, propeller-shaped triphenylamine moieties can disrupt intermolecular hydrogen bonding and reduce the coplanarity of the aromatic system, which enhances the solubility of resulting polymers without compromising their thermal stability. ntu.edu.tw
The retrosynthetic analysis begins with the target molecule, which is deconstructed into simpler, commercially available or easily synthesizable precursors. nih.gov For instance, the synthesis of a polyimide containing the this compound unit involved preparing a novel diamine monomer through a palladium-catalyzed amination reaction, which was then polymerized with a dianhydride. researchgate.net This modular approach provides a powerful platform for creating a diverse library of compounds from a limited set of starting materials, enabling the exploration of a vast chemical space. nih.gov
| Building Block Class | Specific Example | Function in Synthesis | Reference |
|---|---|---|---|
| Aryl Halides | 4-Bromobiphenyl | Electrophilic partner in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). The halogen is the leaving group. | arabjchem.orgrsc.org |
| Arylboronic Acids | 4-Biphenylboronic acid | Nucleophilic partner in Suzuki-Miyaura coupling to form the biphenyl backbone. | arabjchem.orgnih.gov |
| Secondary Amines | Diphenylamine | Nucleophile in C-N cross-coupling reactions to form the triarylamine core. | nih.gov |
| Functionalized Diamines | N,N′-bis(4-aminophenyl)-N,N′-diphenyl-1,4-phenylenediamine | Monomer for polymerization to create high-performance aromatic polyamides with triphenylamine units. | ntu.edu.tw |
Optimization of Reaction Parameters and Unveiling Synthetic Mechanisms
The successful synthesis of this compound and its derivatives via cross-coupling reactions is highly dependent on the careful optimization of several reaction parameters. Understanding the underlying mechanisms is key to achieving high yields and purity. The most common synthetic routes are palladium-catalyzed reactions like the Buchwald-Hartwig amination.
Influence of Catalysts, Ligands, and Base Systems on Yield and Purity
The choice of catalyst, ligand, and base is paramount in directing the outcome of palladium-catalyzed C-N cross-coupling reactions.
Catalysts: Palladium complexes are the most effective catalysts for these transformations. mdpi.comresearchgate.net The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. nih.gov The choice of the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can influence the formation of the active catalytic species. nih.govmdpi.com Iron-catalyzed Suzuki-Miyaura reactions have also been explored as a lower-cost alternative for forming the biphenyl bond. rsc.org
Ligands: The ligand plays a crucial role in stabilizing the palladium center, promoting the desired reaction steps (oxidative addition and reductive elimination), and preventing catalyst decomposition. N-heterocyclic carbene (NHC) ligands have emerged as highly effective due to their strong σ-donating properties, which facilitate the catalytic cycle. nih.gov Phosphine-based ligands, such as bis(diphenylphosphino)amine (DPPA) types or bulky electron-rich phosphines like Q-phos, are also widely used to enhance catalytic activity and product yield. nih.govrsc.org
Base Systems: The base is required to deprotonate the amine nucleophile, forming the more reactive amide, and to neutralize the hydrogen halide produced during the reaction. Common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., t-BuOK). nih.govmdpi.com The strength and solubility of the base can significantly impact the reaction rate and selectivity. For example, in a study on Suzuki-Miyaura coupling, t-BuOK was found to be the optimal base when using isopropanol (B130326) as the solvent. nih.gov
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (1.0) | Indolyl-NNN type | K₂CO₃ | Toluene | 70 | High | mdpi.com |
| Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | - | - | 98 | nih.gov |
| Chiral NHC-Pd(II) (1.0) | Chiral Benzimidazolium | t-BuOK | iPrOH | 50 | 81 | nih.gov |
| Pd(OAc)₂ | Q-phos | - | THF | - | High | nih.gov |
Stereochemical Control and Regioselectivity in Amination Reactions
Controlling the regioselectivity and stereochemistry is a significant challenge in the synthesis of complex substituted biphenyl amines.
Regioselectivity: This refers to the control of the position at which the amination occurs on the biphenyl ring. When a biphenyl precursor has multiple halogen atoms or other potential leaving groups, the reaction conditions can be tuned to favor substitution at a specific site. The electronic properties and steric hindrance of the substituents on the ring play a crucial role. For instance, in the amination of amides via a photochemical process, steric hindrance was identified as a primary driving force for the reaction's regioselectivity. nih.gov The directing properties of existing functional groups on the biphenyl core can also be exploited to guide the regioselective introduction of halogens or other groups prior to the amination step. vanderbilt.edu
Stereochemical Control: For certain biphenyl derivatives, rotation around the central carbon-carbon single bond is restricted, leading to a form of axial chirality known as atropisomerism. rsc.org Synthesizing a single atropisomer (enantiomer) requires asymmetric synthesis strategies. This is often achieved by using chiral catalysts or ligands. Axially chiral mono(N-heterocyclic carbene) palladium complexes, derived from chiral diamines, have been successfully used in asymmetric Suzuki-Miyaura and Heck-Mizoroki coupling reactions to control the stereochemistry of the final product. nih.gov
Integration of Green Chemistry Principles in Aminobiphenyl Synthesis
The synthesis of this compound and related compounds is increasingly being evaluated through the lens of green chemistry to minimize environmental impact and enhance safety. researchgate.net The twelve principles of green chemistry provide a framework for this assessment. imist.maacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic cross-coupling reactions generally have better atom economy than stoichiometric methods. However, the generation of salt byproducts from the base is a drawback.
Use of Safer Solvents and Reagents: A key principle is to reduce or eliminate the use of hazardous substances. researchgate.net This involves replacing toxic solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, bio-based solvents, or supercritical CO₂. jddhs.com Research focuses on developing solvent-free reactions or using water as a solvent for coupling reactions, which significantly reduces volatile organic compound (VOC) emissions. jddhs.com
Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org The development of highly active catalysts that function under mild conditions is a primary goal. Alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy requirements compared to conventional heating. jddhs.com
Reduction of Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided as they require additional reagents and generate waste. acs.org The development of chemoselective catalysts that can target a specific functional group in a complex molecule without the need for protecting other groups is a significant area of research. greenchemistry-toolkit.org
By applying these principles, chemists aim to develop more sustainable and efficient routes for the synthesis of aminobiphenyls, reducing waste, energy consumption, and the use of hazardous materials.
Advanced Structural Elucidation and Supramolecular Interactions of N,n Diphenyl 1,1 Biphenyl 4 Amine Systems
X-ray Crystallography for Comprehensive Molecular and Crystal Structure Analysis
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₇Cl₂N |
| Formula Weight | 390.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.5188 (11) |
| b (Å) | 7.7744 (7) |
| c (Å) | 18.0700 (16) |
| β (°) | 110.4472 (18) |
| Volume (ų) | 1911.1 (3) |
| Z | 4 |
| Temperature (K) | 90 |
Determination of Intramolecular Dihedral Angles and Conformational Landscapes
The conformational flexibility of the N,N-Diphenyl-[1,1'-biphenyl]-4-amine framework is largely defined by the rotation of its multiple phenyl rings. X-ray diffraction studies on its derivatives show that the molecule adopts a non-planar, propeller-like conformation. This twisting is a result of steric hindrance between the ortho-hydrogen atoms on the aromatic rings.
In the case of 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the rotational angles of the phenyl rings relative to the central amine plane have been precisely quantified. scispace.comaip.org The two phenyl substituents attached directly to the nitrogen atom are rotated by 38.28° and 40.22°, respectively. aip.org The phenyl ring of the biphenyl (B1667301) moiety that is bonded to the nitrogen is twisted by 36.81° from the amine plane. aip.org Furthermore, a significant dihedral angle of 30.79° exists between the two phenyl rings that constitute the biphenyl group itself. aip.org This twisted conformation is a general feature of triarylamines and is crucial in determining their electronic properties and suitability for applications in materials science. nih.gov
| Description of Angle | Angle (°) |
|---|---|
| Phenyl Substituent 1 vs. Amine Plane | 38.28 (8) |
| Phenyl Substituent 2 vs. Amine Plane | 40.22 (8) |
| Biphenyl Ring (N-side) vs. Amine Plane | 36.81 (8) |
| Between the two rings of the biphenyl moiety | 30.79 (7) |
Analysis of Nitrogen Atom Planarity and Steric Environments in Aminobiphenyls
The geometry of the central nitrogen atom in triarylamines like this compound is a key structural parameter. While nominally sp³ hybridized, the nitrogen atom in these systems exhibits significant planarization due to the delocalization of its lone pair of electrons into the adjacent aromatic rings. nist.gov
In the crystal structure of the dichlorinated analogue, the nitrogen atom is described as having an "almost planar environment," with the sum of the C-N-C bond angles being 358.9°. scispace.comaip.org This value is very close to the 360° expected for a perfectly trigonal planar sp² hybridized atom. This near-planar geometry facilitates effective π-conjugation across the molecule, a feature that is fundamental to its electronic and hole-transporting properties. nist.gov The twisted arrangement of the phenyl rings creates a sterically protected environment around the nitrogen atom, which can enhance the molecule's chemical stability. nih.gov
Elucidation of Intermolecular Interactions and Crystal Packing Architectures
The dominant forces in the crystal packing of this compound and its derivatives are van der Waals interactions. scispace.comaip.org Due to the absence of strong hydrogen bond donors or acceptors in the parent molecule, these weaker, dispersive forces are primarily responsible for the cohesion of the crystal lattice. The crystal structure of the dichlorinated derivative shows that the molecules arrange into head-to-tail dimers, which then pack into alternating sheets that stack along the crystallographic b-axis. aip.org In other related aminobiphenyl compounds, a herringbone-like packing motif, also governed by van der Waals forces, is observed. ru.nl This efficient packing minimizes empty space and maximizes stabilizing intermolecular contacts.
Beyond general van der Waals forces, more specific interactions like C-H···π contacts play a significant role in the supramolecular assembly. These interactions occur when a hydrogen atom attached to a carbon atom points towards the electron-rich face of an aromatic ring. In triarylamine structures, the numerous phenyl rings provide ample opportunity for such contacts. Molecules with triaryl groups are known to engage in "multiple phenyl embraces" (MPE), where the phenyl rings of adjacent molecules interleave in an edge-to-face manner. These interactions, while individually weak, collectively contribute to the stability of the crystal structure.
Advanced Spectroscopic Techniques for Structural Characterization
While X-ray crystallography provides a static picture of the solid state, advanced spectroscopic techniques offer complementary information about molecular structure, conformation, and dynamics, both in the solid state and in the gas phase.
For triphenylamine (B166846) (TPA), the core structural unit of the title compound, advanced gas-phase vibrational spectroscopy has been employed to probe its fundamental properties. researchgate.net Infrared multiple photon dissociation (IRMPD) spectroscopy, coupled with an infrared free electron laser, has been used to investigate the structure and IR spectrum of isolated TPA molecules. rsc.orgscispace.com These studies, supported by density functional theory (DFT) calculations, reveal how the molecule's vibrational modes and geometry are affected by ionization. rsc.orgresearchgate.net For instance, upon oxidation to the radical cation (TPA•+), the C-C and C-N stretching vibrations in the IR spectrum exhibit a significant red shift, which is attributed to the extensive resonance delocalization of the charge. rsc.org
Another powerful technique is Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. This method is highly sensitive to the local electronic structure and internal molecular conformation. Studies on N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD), a larger molecule containing the same N,N-diphenyl-biphenyl amine core, have used carbon 1s NEXAFS to probe the conformational landscape. aip.org By correlating experimental spectra with DFT simulations, researchers can attribute specific spectral shifts to changes in the dihedral angles between the various aromatic rings. aip.org This provides a direct experimental means of measuring the internal conformation of molecules within amorphous organic glasses, linking molecular structure to bulk thermodynamic properties. aip.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Mechanistic Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound. By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the molecular framework, connectivity, and the electronic environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by a complex series of overlapping multiplets in the aromatic region, typically observed between δ 6.8 and 7.6 ppm. This complexity arises from the presence of 19 protons distributed across four distinct phenyl rings with differing electronic environments. The protons on the two N-phenyl groups are magnetically distinct from those on the biphenyl moiety. Furthermore, the protons on the phenyl ring directly attached to the nitrogen atom are different from those on the terminal phenyl ring of the biphenyl group. Detailed analysis, often requiring two-dimensional NMR techniques like COSY (Correlation Spectroscopy), is necessary to assign each specific proton. In related N,N-diphenylaniline structures, the ortho and para protons of the N-phenyl groups typically appear at slightly different chemical shifts than the meta protons due to the electronic influence of the nitrogen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the number and type of carbon atoms in the molecule. For this compound, the spectrum shows a multitude of signals in the aromatic region (typically δ 115-150 ppm). Key signals include those for the quaternary carbons, such as the carbon atoms directly bonded to the central nitrogen (C-N) and the ipso-carbons of the biphenyl linkage. These signals are typically weaker and appear at the downfield end of the aromatic region due to deshielding effects. For the parent triphenylamine, carbon signals are observed around 122, 124, and 129 ppm, with the carbon attached to the nitrogen appearing at approximately 147 ppm. chemicalbook.com Similar patterns are expected for this compound, with additional complexity introduced by the biphenyl group. core.ac.uk
The following table summarizes the typical NMR data for the structural components of this compound, based on analyses of the parent molecule and its analogues.
| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (N-Phenyl & Biphenyl) | 6.80 - 7.60 | Complex, overlapping multiplet signals are characteristic for these protons. rsc.orgrsc.org |
| ¹³C | Aromatic C-H | 115 - 130 | Multiple signals corresponding to the various non-equivalent protonated carbons on the four rings. |
| ¹³C | Aromatic C-C (ipso-carbon of biphenyl) | ~135 - 142 | Quaternary carbon signal; chemical shift influenced by the adjacent phenyl ring. |
| ¹³C | Aromatic C-N | ~145 - 148 | Quaternary carbon signal, typically deshielded by the electronegative nitrogen atom. chemicalbook.comcore.ac.uk |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The resulting spectrum serves as a unique "vibrational fingerprint," allowing for the confirmation of molecular identity and the analysis of chemical bonding within the this compound structure. researchgate.net
The FTIR spectrum of this compound is dominated by absorptions characteristic of its aromatic and tertiary amine components. The key diagnostic regions in the spectrum include:
Aromatic C-H Stretching: Sharp, medium-intensity bands are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H stretching vibrations of the multiple aromatic rings.
Aromatic C=C Stretching: A series of sharp peaks of varying intensity in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl and biphenyl frameworks. The specific pattern and position of these bands are characteristic of the substitution on the rings.
Aromatic Tertiary Amine C-N Stretching: A strong absorption band associated with the stretching vibration of the aryl C-N bond is typically found in the 1360-1250 cm⁻¹ region. This is a key indicator for the triphenylamine core structure.
C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region result from the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands are highly diagnostic of the substitution patterns on the aromatic rings (i.e., monosubstituted and para-disubstituted rings).
The following table details the expected characteristic absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100 - 3000 | Stretching | Aromatic C-H | Medium-Sharp |
| 1600 - 1450 | Stretching | Aromatic C=C | Medium-Strong, Multiple Bands |
| 1360 - 1250 | Stretching | Aromatic Tertiary Amine (C-N) | Strong |
| 900 - 675 | Out-of-Plane Bending | Aromatic C-H | Strong |
Electronic Structure, Charge Transport, and Redox Behavior of N,n Diphenyl 1,1 Biphenyl 4 Amine
Fundamental Electronic Properties and Charge Delocalization
The electronic behavior of N,N-Diphenyl-[1,1'-biphenyl]-4-amine is fundamentally rooted in its molecular structure, which combines a nitrogen-centered amine with multiple aromatic ring systems. This architecture facilitates extensive electron delocalization, a key requirement for efficient charge transport.
Conjugated molecules are defined by their extended π-electron systems, where electrons are not confined to individual bonds but are delocalized across multiple atoms. ucsb.edu In this compound, the structure consists of two phenyl rings and a biphenyl (B1667301) group attached to a central nitrogen atom. This arrangement creates a non-planar, propeller-like shape. The core of its electronic functionality lies in the electron-rich nature of the tertiary amine and the interconnected network of aromatic rings. researchgate.net
The biphenyl moiety, composed of two conjoined benzene (B151609) rings, is an important structural component. arabjchem.org While a single benzene ring is the archetypal aromatic system, biphenyl itself is also considered aromatic, with the two rings linked by a single bond. arabjchem.orgquora.com The nitrogen atom's lone pair of electrons can effectively conjugate with the π-systems of the attached phenyl and biphenyl groups. This delocalization of electron density results in a high-energy Highest Occupied Molecular Orbital (HOMO), which is crucial for its function as a hole-transport material. The oxidation of such triarylamine derivatives is often reversible, a property that contributes to the operational stability of electronic devices. researchgate.net The delocalization spreads the positive charge of the resulting radical cation across the entire molecule, stabilizing it and preventing follow-up chemical reactions. researchgate.net
The electronic properties of materials like this compound can be systematically tuned through π-electron system engineering. This involves modifying the molecular structure to alter energy levels, charge mobility, and other critical parameters. researchgate.net Strategies often focus on extending the π-conjugation of the molecular core or adding specific functional groups. researchgate.net For example, creating D-π-D (donor-π-bridge-donor) structures is a common approach to enhance hole transport properties. researchgate.net
In the context of triarylamines, engineering can involve several approaches:
Core Modification : Altering the central aromatic system (the π-bridge) can significantly impact hole mobility and the ability of the material to form stable amorphous films. Using larger, more rigid π-bridges like pyrene (B120774) instead of biphenyl has been shown to improve these properties. researchgate.net
Peripheral Group Substitution : Adding electron-donating or electron-withdrawing groups to the peripheral phenyl rings can fine-tune the HOMO and LUMO energy levels. This allows for better energy level alignment with adjacent layers in a device, which is critical for efficient charge injection and blocking. nih.govacs.org
Planarity Control : The degree of twisting (dihedral angle) between the aromatic rings affects the extent of π-conjugation. While a more planar structure can enhance electronic coupling, it can also lead to undesirable crystallization. Molecular design aims to balance these factors to achieve high mobility in a stable amorphous state. rsc.org
These engineering strategies allow for the rational design of new hole transport materials with properties tailored for specific applications, building upon the fundamental electronic framework of molecules like this compound. researchgate.netacs.org
Mechanisms of Charge Carrier Generation and Transport in this compound Based Materials
The primary role of this compound in electronic devices is to facilitate the movement of positive charge carriers (holes). This process is governed by mechanisms that are highly dependent on the material's purity, molecular arrangement, and the interfaces it forms with other materials.
In the amorphous thin films typically used in OLEDs, charge transport does not occur through the delocalized bands found in crystalline semiconductors. Instead, it proceeds via a "hopping" mechanism. researchgate.net The electronic states in these disordered materials are localized on individual molecules or small segments. researchgate.net Charge carriers, in this case holes, jump from one localized state to another under the influence of an applied electric field. researchgate.netresearchgate.net
Theoretical studies, including those using density functional theory (DFT), have been employed to understand the charge transport properties of related triarylamine compounds like N,N′-bis(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB). cityu.edu.hk These studies show that upon positive charging (hole injection), the distribution of the molecular orbitals remains favorable for carrier transport. cityu.edu.hk Experimental investigations using impedance spectroscopy on single-layer devices have confirmed that the current-voltage characteristics are consistent with a space-charge limited current (SCLC) model, which is a hallmark of hopping transport in materials with a distribution of localized trap states. researchgate.net The mobility of charge carriers is often found to be dependent on the electric field, a characteristic described by the Poole-Frenkel effect, which is typical for hopping transport in disordered organic solids. researchgate.net
| Property | Value | Measurement Method | Reference |
|---|---|---|---|
| Thermally Generated Carrier Density | ~3.1×10¹⁶ cm⁻³ | J-V Measurements (SCLC regime) | researchgate.net |
| Energy Band Gap | 2.4-2.9 eV | Photoluminescence | researchgate.net |
| Hole-Injection Barrier (on Au) | 0.96 eV | Ultraviolet Photoelectron Spectroscopy | elsevierpure.comresearchgate.net |
Charge mobility in organic semiconductors is not solely an intrinsic property of the molecule but is heavily influenced by its three-dimensional shape and how it packs in the solid state. kit.eduresearchgate.net For this compound, the key geometric parameters are the torsion angles between the various phenyl and biphenyl rings. nih.govnih.gov
Key factors include:
Molecular Conformation : The title compound and its derivatives adopt a non-planar structure. For instance, in 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the phenyl rings are rotated by 37–40° from the central amine plane, and the two rings of the biphenyl moiety have a dihedral angle of about 31° between them. nih.gov This twisting disrupts full π-conjugation but is crucial for preventing crystallization and promoting the formation of stable amorphous glasses, which is essential for device longevity. royalsocietypublishing.org
Solid-State Packing : In the solid state, molecules interact through weaker van der Waals forces. nih.gov The distance and relative orientation between neighboring molecules determine the electronic coupling, which is a critical parameter for charge hopping. kit.eduresearchgate.net Even small changes in packing, such as those induced by annealing, can alter the orientation of molecular groups and affect charge transport. rsc.org
Intrinsic Disorder : Variations in molecular conformation from one molecule to the next create energetic disorder (a distribution of HOMO levels). kit.edu A larger degree of intrinsic disorder leads to a wider distribution of site energies, which generally results in lower charge carrier mobility. kit.edu Therefore, molecules that are more rigid and have less conformational freedom can sometimes exhibit higher mobility. royalsocietypublishing.org
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| This compound | Crystal System | Orthorhombic | nih.gov |
| Space Group | P 21 21 21 | nih.gov | |
| Molecular Formula | C₂₄H₁₉N | nih.gov | |
| Molecular Weight | 321.4 g/mol | nih.gov | |
| 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine | Amine Bond Angle Sum | 358.9° (almost planar N) | nih.gov |
| Phenyl Ring Rotation (from amine plane) | ~37-40° | nih.gov | |
| Biphenyl Ring Dihedral Angle | 30.79° | nih.gov |
The performance of an organic electronic device is critically dependent on the interfaces between different layers, particularly the interface where charge is injected from a metallic electrode into the organic semiconductor. researchgate.netresearchgate.netbeilstein-journals.org The efficiency of this process is governed by the energy alignment between the electrode's work function and the organic material's frontier molecular orbitals (HOMO for holes, LUMO for electrons). nih.govbeilstein-journals.org
For this compound and related materials used as HTLs, the interface with the anode (e.g., gold or indium tin oxide) is paramount. Studies using ultraviolet photoelectron spectroscopy have shown that an energy barrier, known as the hole-injection barrier, forms at this interface. elsevierpure.comresearchgate.net For example, the barrier between gold (Au) and the related compound NPB is about 0.96 eV. elsevierpure.comresearchgate.net This barrier can be reduced by introducing a composite layer, demonstrating that interfacial engineering is a powerful tool for improving device efficiency. elsevierpure.com
Electrochemical Properties and Redox Processes
The electrochemical behavior of this compound is central to its function in electronic applications. Its properties are largely defined by the triphenylamine (B166846) (TPA) core, which is known for its electron-rich nature and the ability to undergo facile oxidation. The nitrogen atom's lone pair of electrons can be readily removed, leading to the formation of a stable radical cation. This process is the foundation of its charge-transporting capabilities.
Oxidation Potentials and Formation of Radical Cations from this compound Derivatives
The oxidation of this compound and related triphenylamine derivatives is characterized by one or more reversible redox events, typically observed using techniques like cyclic voltammetry. The process involves the sequential removal of electrons to form a cation radical and subsequently a dication.
The foundational compound, triphenylamine (TPA), undergoes oxidation to form a TPA cation radical (TPA•+). However, simple monomeric triarylamines like TPA can undergo irreversible oxidation due to the high reactivity of the radical cation, which can lead to dimerization. researchgate.netntu.edu.tw The stability of the generated radical cation is highly dependent on the nature and position of substituents on the phenyl rings. ntu.edu.tw
Substituting the TPA structure at the para-positions is a key strategy to enhance the stability of the radical cation. This is because the para-position is the most reactive site for undesired follow-up reactions, such as C-C coupling (dimerization). researchgate.netutexas.edu In this compound, the biphenyl group effectively "blocks" one of the para-positions of the TPA core. This structural feature significantly increases the persistence of the radical cation by sterically hindering dimerization pathways and delocalizing the spin density over a larger π-conjugated system. researchgate.net
The oxidation potentials of TPA derivatives are influenced by the electronic properties of their substituents. Electron-donating groups lower the potential required for oxidation, while electron-withdrawing groups increase it. The biphenyl group in this compound extends the conjugation, which generally facilitates oxidation compared to unsubstituted TPA. Studies on analogous amino-substituted TPA derivatives demonstrate this trend, showing reversible redox couples corresponding to the formation of stable cation radicals and dications. ntu.edu.tw For instance, p-amino-triphenylamine exhibits two reversible redox couples at half-wave potentials (E1/2) of 0.59 V and 1.09 V. ntu.edu.tw The formal potential for the oxidation of various p-substituted triphenylamines typically falls within the range of 0.6 to 1.8 V vs. SCE.
The table below presents the half-wave potentials for the oxidation of triphenylamine and a related amino-substituted derivative, illustrating the effect of para-substitution.
| Compound | First Half-Wave Potential (E1/2, V vs. Ag|AgCl) | Second Half-Wave Potential (E1/2, V vs. Ag|AgCl) | Solvent | Reference |
|---|---|---|---|---|
| Triphenylamine (TPA) | - | 1.25 | CH2Cl2 | ntu.edu.tw |
| p-Amino-triphenylamine | 0.59 | 1.09 | CH2Cl2 | ntu.edu.tw |
Upon the first one-electron oxidation, this compound forms a stable radical cation. This species is characterized by new, strong absorption bands in the visible and near-infrared (NIR) regions of the electromagnetic spectrum, a hallmark of radical cation formation in triarylamine compounds. ntu.edu.tw The stability of this radical cation is crucial for the material's function as a hole-transport material, as it allows the positive charge to persist long enough to be transferred to an adjacent molecule.
Electron Transfer Kinetics and Pathways in Solution and Solid State
The kinetics and mechanisms of electron transfer for this compound differ significantly in solution versus the solid state and are dictated by the stability of its oxidized form.
In Solution: In solution, the electrochemical oxidation pathway for this compound primarily involves a simple, reversible one-electron transfer to generate the corresponding aminium radical cation. The general reaction can be described as:
DPA-Bip → [DPA-Bip]•+ + e-
Where DPA-Bip represents the neutral this compound molecule. The kinetics of this heterogeneous electron transfer are typically fast. The subsequent fate of the radical cation is key. For less-substituted amines like diphenylamine (B1679370), the radical cation is highly reactive and rapidly undergoes a C-C coupling reaction (dimerization) with another radical cation, following an EC (Electrochemical-Chemical) mechanism. utexas.edu
However, for this compound, the bulky biphenyl substituent at the para-position provides significant steric hindrance and enhances charge delocalization. This structure inhibits the dimerization pathway that is prominent for diphenylamine and unsubstituted triphenylamine. researchgate.netutexas.edu Consequently, the radical cation is persistent in solution, allowing for reversible redox behavior over typical cyclic voltammetry timescales. The dominant pathway is a stable electron transfer, making the compound a reliable redox system in solution.
In the Solid State: In the solid state, the electron transfer pathway is fundamental to the utility of this compound as a hole-transport material in organic electronic devices. researchgate.net The process involves intermolecular "hole hopping." When a thin film of the material is subjected to an electric field (e.g., in an OLED), a hole injected from an electrode can be envisioned as the oxidation of a single molecule to its radical cation state. This positive charge then transfers to an adjacent neutral molecule, which in turn becomes a radical cation. This series of rapid, sequential self-exchange electron transfer reactions between neighboring molecules constitutes a hole-hopping mechanism, resulting in efficient charge transport through the solid film. rsc.orgresearchgate.net
An important distinction exists between the solid-state behavior of this compound and unsubstituted triphenylamine (TPA). Thin solid films of TPA can undergo solid-state electropolymerization when subjected to repeated voltammetric cycling, forming a cross-linked, electroactive polymer film. rsc.orgresearchgate.net This process is suppressed in TPA derivatives where the para-positions are substituted. researchgate.net Therefore, this compound, with its para-biphenyl group, is expected to be highly resistant to electropolymerization. This stability is a critical advantage, ensuring that the material functions as a morphologically stable molecular glass for charge transport, rather than transforming into a polymer, which would alter the device's electronic and physical properties. This resistance to chemical change ensures the longevity and reliability of the material in electronic devices. ntu.edu.tw
Photophysical and Optoelectronic Properties: Advanced Research and Theoretical Underpinnings
Excited State Dynamics and Energy Transfer in N,N-Diphenyl-[1,1'-biphenyl]-4-amine
The behavior of this compound upon photoexcitation is governed by the intricate interplay of different excited states. The non-coplanar geometry, featuring the electron-donating diphenylamino group and the π-conjugated biphenyl (B1667301) moiety, facilitates the formation of states with mixed character, which are crucial for high-efficiency light emission.
In many advanced organic emitters, including derivatives of triphenylamine (B166846), the highest efficiency is achieved through the mechanism of Hybridized Local and Charge Transfer (HLCT) states. chemrxiv.orgwikipedia.org An HLCT state is a quantum mechanical mixture of a locally excited (LE) state and a charge-transfer (CT) state. The LE component is typically associated with a π-π* transition confined to a specific part of the molecule, like the biphenyl or aniline (B41778) moiety, and is characterized by a large transition dipole moment, leading to efficient fluorescence. The CT component involves the transfer of an electron from the donor part (diphenylamino group) to the acceptor part (biphenyl system), resulting in a large change in dipole moment but often a smaller transition dipole moment.
Theoretical calculations on similar donor-π-acceptor (D-π-A) molecules show that the lowest singlet excited state (S1) can possess this HLCT nature, where the "hole" (positive charge) and "particle" (electron) orbitals have regions of both significant overlap and partial separation. wikipedia.org This hybridization allows the molecule to benefit from the advantages of both constituent states: the high oscillator strength of the LE state and the efficient utilization of triplet excitons facilitated by the CT state. Solvent polarity-dependent studies on triphenylamine-substituted arenes, including this compound, have provided evidence for charge transfer interactions, which is a key indicator of the presence and influence of CT character in the excited state. rsc.org
The balance and interaction between LE and CT states are highly sensitive to the molecular environment, particularly solvent polarity. rsc.orgresearchgate.net In nonpolar solvents, the lowest excited state may be dominated by LE character. As solvent polarity increases, the more polar CT state is stabilized to a greater extent, potentially becoming the lowest energy emissive state. This solvent-driven switch or mixing of states is a hallmark of molecules with intramolecular charge transfer capabilities. researchgate.net
For push-pull biphenyl systems, steady-state and time-resolved spectroscopy have shown that solvation is the primary driving force for the charge separation process, mediating the interconversion between LE and CT state manifolds. researchgate.net In some cases, such as in 4-N,N-dimethylamino-4′-nitrobiphenyl, the dynamics of this interplay are directly linked to molecular geometry changes, like the twisting of the donor group relative to the acceptor moiety to form a twisted intramolecular charge transfer (TICT) state. In highly polar solvents, this process can be barrierless, whereas in moderately polar environments, the LE and CT/TICT states can exist in equilibrium. rsc.org The steric hindrance provided by the bulky phenyl groups on the amine in this compound influences the geometry and energy of these potential CT states, preventing excessive non-radiative decay pathways that can occur in less hindered molecules.
In organic light-emitting diodes (OLEDs), electrically generated excited states (excitons) are formed as 25% singlets and 75% triplets. wikipedia.org Maximizing device efficiency requires harvesting the energy from the non-emissive triplet excitons. In molecules with HLCT character, a "hot exciton" mechanism allows for efficient reverse intersystem crossing (rISC) from upper triplet states (e.g., T2) to the emissive singlet state (S1). This process is distinct from the thermally activated delayed fluorescence (TADF) mechanism, which relies on a very small energy gap between S1 and T1.
Computational studies on related HLCT molecules indicate that the energy levels of the first and second triplet states (T1 and T2) can be close to the S1 level. chemrxiv.org Twisting of the diphenylamine (B1679370) group can modulate the S1 energy level, thereby influencing the T2 → S1 rISC pathway. chemrxiv.org While specific rates for this compound are not widely reported, the general principle in such systems is that strong spin-orbit coupling between singlet and triplet states, often mediated by the mixed LE and CT character, facilitates these spin-flipping transitions. The efficiency of these ISC and rISC pathways determines the ultimate exciton (B1674681) utilization ratio. In some phosphorescent systems, heavy metal atoms are used to enhance spin-orbit coupling, but in purely organic emitters like triphenylamine derivatives, this enhancement is achieved through molecular design. wikipedia.org
Advanced Luminescence and Emission Characteristics
The emission properties of this compound are notable for their sensitivity to the physical state and local environment, making it a versatile material for luminescence applications.
The photoluminescence quantum yield (PLQY or ΦF) is a critical measure of a material's emission efficiency. This compound and its derivatives often exhibit high PLQY values, particularly in the solid state or when dispersed in a polymer matrix, where non-radiative decay pathways associated with molecular motion are suppressed.
Research on a series of triphenylamine-substituted arenes, including this compound (denoted as PhT), has shown that the quantum yield can be significantly enhanced in the solid state compared to solutions. rsc.org For example, a related anthracene-triphenylamine derivative (AT) showed a 2.4-fold enhancement in quantum yield in its crystalline form relative to a dichloromethane (B109758) solution. rsc.org Other highly luminescent diphenylamino-based emitters have demonstrated PLQY values approaching unity (100%) in the solid state. This aggregation-induced emission enhancement is a key property for applications in efficient solid-state lighting and displays.
| Compound | Environment | Quantum Yield (ΦF) | Reference |
|---|---|---|---|
| PhT (this compound) | Dichloromethane (Solution) | Qualitatively Lower than Solid State | rsc.org |
| PhT (this compound) | Solid State (Crystal) | Qualitatively Enhanced vs. Solution | rsc.org |
| Compound 3a (A sterically unhindered diphenylamino terphenyl) | Solid State (Crystal) | 0.98 | rsc.org |
Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a pronounced feature of this compound. rsc.org This effect stems directly from the charge-transfer character of its excited state. The difference in dipole moment between the ground state (μg) and the excited state (μe) leads to differential stabilization by solvents of varying polarity.
In nonpolar solvents like hexane, the emission is typically at shorter wavelengths (blue-shifted). As the solvent polarity increases (e.g., to dichloromethane), the more polar excited state is stabilized, resulting in a lower energy gap for emission and a shift to longer wavelengths (red-shift). This behavior has been confirmed for this compound (PhT), where the solid-state emission maximum is red-shifted by approximately 25–71 nm compared to its emission in hexane. rsc.org Conversely, a blue shift of about 10-28 nm is seen in the solid state compared to dichloromethane, indicating that the crystal packing provides a less polar environment than the dichloromethane solvent. rsc.org
The Lippert-Mataga equation is often used to quantify this effect by correlating the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with a solvent polarity function. A linear relationship in a Lippert-Mataga plot is strong evidence of intramolecular charge transfer. rsc.org
| Environment | Relative Polarity | Emission Behavior | Reference |
|---|---|---|---|
| Hexane | Low | Blue-shifted emission | rsc.org |
| Dichloromethane | Medium | Red-shifted emission vs. Hexane | rsc.org |
| Solid State (Crystal) | Varies (Less polar than DCM) | Red-shifted vs. Hexane; Blue-shifted vs. Dichloromethane | rsc.org |
Electrochemical Characterization for Optoelectronic Functionality
Electrochemical methods are indispensable for characterizing the electronic properties of molecules intended for optoelectronic applications. They provide direct insight into the energy levels of the frontier molecular orbitals (HOMO and LUMO) and the stability of the charged species, which are critical for charge injection and transport.
Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. nih.gov In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time in a solution containing the analyte, and the resulting current is measured. The voltammogram provides information on the oxidation and reduction potentials of the molecule.
For this compound and related triarylamines, the first oxidation peak in the CV corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) to form a radical cation. utexas.eduntu.edu.tw The electrochemical oxidation of the closely related diphenylamine has been shown to proceed via the formation of a radical cation, which then undergoes a C-C coupling reaction at the para-positions to form N,N'-diphenylbenzidine. utexas.edu The resulting dimer is also electroactive and shows its own characteristic redox waves at different potentials. utexas.edu
The redox potential of triarylamine derivatives is sensitive to the electronic nature of substituents on the phenyl rings. ntu.edu.tw Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. nih.gov This tunability is a key advantage in designing materials with specific energy levels for optimized device performance. The table below shows the oxidation potentials of several triarylamine derivatives, illustrating this trend.
| Compound Name | First Oxidation Potential (E½ vs. Ag/Ag⁺) | Solvent |
| Triphenylamine | 0.92 V | CH₂Cl₂ |
| p,p'-Diamino-triphenylamine | 0.41 V | CH₂Cl₂ |
| p,p',p''-Tris(N,N-diphenylamino)triphenylamine | 0.11 V | CH₂Cl₂ |
Data sourced from a study on amino-substituted triphenylamine derivatives. ntu.edu.tw
The HOMO energy is a critical parameter for hole-transporting materials as it governs the efficiency of hole injection from the anode and the energy barrier for hole transport. Cyclic voltammetry is the primary experimental technique used to determine the HOMO energy of organic semiconductors.
The HOMO energy can be estimated from the onset potential of the first oxidation peak (E_onset,ox) in the cyclic voltammogram using empirical formulas. researchgate.netresearchgate.net These formulas relate the measured oxidation potential against a reference electrode (like ferrocene/ferrocenium, Fc/Fc⁺) to the vacuum energy level. A commonly used equation is:
E_HOMO (eV) = -e [E_onset,ox (vs. Fc/Fc⁺) + E_ref]
Where E_ref is the absolute energy level of the reference electrode relative to the vacuum level (typically assumed to be ~4.8 eV for the Fc/Fc⁺ couple). researchgate.net
While direct experimental CV data for this compound is not always readily available in literature compilations, theoretical calculations based on Density Functional Theory (DFT) provide a reliable estimate. For a molecule containing the 4-(diphenylamino)phenyl donor structure, which is the core of the compound , the HOMO energy has been calculated to be -5.34 eV . Such theoretical calculations are often validated against experimental data for a series of related compounds, showing good agreement. nih.gov
The table below presents the HOMO energies for a selection of related triphenylamine-based molecules, determined through a combination of experimental and theoretical methods.
| Compound | Donor Moiety | Calculated HOMO (eV) |
| 1a | 4-(Diphenylamino)phenyl | -5.34 |
| 1b | 4-(Bis(4-methoxyphenyl)amino)phenyl | -5.24 |
| 1c | 4-(Bis(4-(hexyloxy)phenyl)amino)phenyl | -5.16 |
| 1d | 9H-Carbazol-9-yl | -5.79 |
| 1e | 10H-Phenothiazin-10-yl | -4.82 |
Data sourced from a Density Functional Theory study on triarylamine molecules. nih.gov
Computational Chemistry and Theoretical Modeling of N,n Diphenyl 1,1 Biphenyl 4 Amine Systems
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is widely employed to predict various ground-state properties of triphenylamine (B166846) derivatives, including N,N-Diphenyl-[1,1'-biphenyl]-4-amine. rsc.orgmdpi.com
DFT calculations are instrumental in determining the most stable three-dimensional conformation (optimized geometry) of this compound. These calculations typically show that the central nitrogen atom adopts a nearly planar environment, with the sum of its bond angles approaching 360°. nih.govresearchgate.net This planarity facilitates electronic delocalization. The phenyl and biphenyl (B1667301) groups are not coplanar; instead, they are twisted out of the plane defined by the nitrogen and its three adjacent carbon atoms, adopting a characteristic propeller-like shape. mdpi.com This non-planar structure is known to inhibit intermolecular aggregation, a desirable property for materials used in organic electronic devices. mdpi.com
Computational studies on similar triphenylamine derivatives have successfully predicted molecular parameters that are in good agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net The dihedral angles between the phenyl rings and the biphenyl moiety are critical parameters that influence the electronic coupling within the molecule.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| C-N-C Bond Angle Sum | ~359° | Indicates near-planar sp² hybridization at the nitrogen atom, promoting delocalization. researchgate.net |
| Phenyl Ring Dihedral Angle (vs. Amine Plane) | 35° - 45° | Defines the propeller-like structure, impacting packing and electronic communication. nih.gov |
| Biphenyl Inter-ring Dihedral Angle | ~30° - 40° | Affects the extent of conjugation across the biphenyl unit. nih.gov |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic behavior of a molecule. For this compound, DFT calculations consistently show that the HOMO is primarily localized on the electron-rich triphenylamine core, specifically the central nitrogen atom and the adjacent phenyl rings. scispace.com This distribution confirms the excellent electron-donating (hole-transporting) capability of the molecule. mdpi.com
Conversely, the LUMO is generally distributed over the biphenyl moiety and the peripheral phenyl rings. nih.gov The spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor systems and is fundamental to the molecule's charge transfer properties. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's chemical reactivity and the energy required for electronic excitation. nih.govmdpi.com A smaller energy gap generally implies higher reactivity and easier excitation. mdpi.com
| Orbital | Typical Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.1 to -5.4 | Central Nitrogen and adjacent phenyl rings. scispace.com |
| LUMO | -1.8 to -2.2 | Biphenyl unit and peripheral phenyl rings. nih.gov |
| Energy Gap (Eg) | ~2.9 to ~3.2 | Determines electronic transition energy and reactivity. nih.govresearchgate.net |
Molecular Electrostatic Potential (MEP) maps, calculated using DFT, are valuable for predicting chemical reactivity. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the most negative potential (red/yellow regions) is typically found around the central nitrogen atom, confirming it as the primary nucleophilic site, prone to electrophilic attack or oxidation. researchgate.net The hydrogen atoms on the phenyl rings exhibit positive potential (blue regions), indicating them as potential electrophilic sites. This analysis helps in understanding intermolecular interactions and predicting the most likely pathways for chemical reactions. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states, electronic transitions, and optical properties. scirp.orggithub.io It provides crucial insights into how the molecule interacts with light.
TD-DFT calculations can accurately predict the ultraviolet-visible (UV-Vis) absorption spectra of molecules like this compound. rsc.org The calculations yield excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption peaks). scirp.org The primary electronic transitions for this class of molecules are typically assigned as π → π* transitions, originating from the HOMO localized on the amine donor and terminating in the LUMO localized on the biphenyl acceptor system. researchgate.net The calculated absorption maxima are often in good agreement with experimental spectra measured in solution. rsc.org Furthermore, by optimizing the geometry of the first excited state, TD-DFT can also be used to simulate fluorescence (emission) spectra, providing a comprehensive picture of the photophysical processes. mdpi.com
| Property | Typical Calculated Value | Transition Type |
|---|---|---|
| Max. Absorption Wavelength (λ_max) | 340 - 380 nm | HOMO → LUMO (π → π*) scispace.com |
| Oscillator Strength (f) | > 0.1 | Indicates an electronically allowed, high-intensity transition. scirp.org |
| Major Emission Wavelength | 400 - 450 nm | S₁ → S₀ Fluorescence |
A key feature of this compound revealed by TD-DFT is the pronounced intramolecular charge transfer (ICT) character of its lowest excited states. researchgate.net Upon photoexcitation, electron density moves from the triphenylamine donor part (where the HOMO is located) to the biphenyl acceptor part (where the LUMO is located). scirp.orgresearchgate.net
TD-DFT analysis allows for the visualization of this process by plotting the hole and electron density distributions for a given electronic transition. The "hole" represents the region from which the electron is excited (the HOMO), and the "electron" represents the region to which it is excited (the LUMO). researchgate.net A significant spatial separation between the hole (on the amine moiety) and the electron (on the biphenyl moiety) provides clear evidence of a charge transfer transition. This charge-separated excited state, or exciton (B1674681), is fundamental to the function of this compound in optoelectronic applications, such as facilitating charge separation at interfaces in organic solar cells or enabling efficient light emission in OLEDs. rsc.orgnih.gov
Molecular Dynamics and Monte Carlo Simulations for Charge Transport Phenomena
At the heart of understanding charge transport in amorphous materials like this compound are two powerful computational techniques: Molecular Dynamics (MD) and Monte Carlo (MC) simulations. MD simulations track the movement of atoms and molecules over time, providing a dynamic picture of the material's structure. mdpi.com This is crucial for creating realistic models of the amorphous, or non-crystalline, phase in which these materials are often used.
Monte Carlo methods, on the other hand, use statistical sampling to explore a vast number of possible molecular configurations and energy states. arxiv.org In the context of charge transport, Kinetic Monte Carlo (KMC) simulations are frequently employed. These simulations model the "hopping" of charge carriers (in this case, holes) from one molecule to another. The probability of each hop is determined by factors such as the distance between molecules and the energetic alignment of their orbitals, parameters that can be derived from quantum chemical calculations and the morphologies generated by MD.
Modeling Disorder Effects and Energetic Landscapes in Amorphous Phases
In the amorphous solid state, molecules are arranged in a disordered fashion, lacking the long-range order of a crystal. This structural disorder leads to variations in the distances and relative orientations between neighboring molecules, a phenomenon known as positional disorder. Furthermore, the electrostatic environment of each molecule can differ, creating a distribution of site energies. This is referred to as energetic disorder. Both types of disorder have a profound impact on charge transport.
Computational models for related triphenylamine derivatives, such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD), have shown that the width of the distribution of the highest occupied molecular orbital (HOMO) energies, a measure of energetic disorder, is a key parameter governing hole mobility. researchgate.net A wider distribution, or a more pronounced energetic disorder, generally leads to lower charge carrier mobility as charge carriers can become trapped in low-energy sites. Monte Carlo simulations have been instrumental in demonstrating how this energetic landscape can lead to a time-dependent diffusion of charge carriers, a phenomenon known as dispersive transport. scispace.com
The inherent structural disorder in amorphous films can also lead to the localization of electrons at specific sites, inducing spin polarization and the formation of localized magnetic moments. aps.org This interplay between structure and electronic properties is a key area of investigation using combined MD and quantum mechanics approaches.
A study on a similar compound, N,N'-di(1-naphthyl)-N,N'-diphenyl-4,4'-diamine (α-NPD), revealed that the charge transfer integral, a measure of the electronic coupling between molecules, is significantly influenced by whether the material is in an amorphous or crystalline state. bohrium.com Interestingly, the simulations suggested a higher hole transfer integral in the amorphous form compared to the crystalline one. bohrium.com
| Parameter | Description | Typical Impact on Charge Transport |
| Positional Disorder | Variation in intermolecular distances and orientations. | Affects the electronic coupling between molecules, influencing hopping rates. |
| Energetic Disorder | Variation in molecular site energies due to local electrostatic environment. | Creates a landscape of energy wells and barriers, potentially trapping charge carriers and reducing mobility. |
| HOMO Energy Distribution | The statistical distribution of the Highest Occupied Molecular Orbital energies. | The width of this distribution (σ) is a direct measure of energetic disorder. A larger σ generally correlates with lower hole mobility. |
This table provides a qualitative overview of disorder effects in amorphous organic semiconductors.
Simulation of Hole Drift Mobilities and Charge Carrier Dynamics
One of the primary goals of computational modeling in this field is to predict the hole drift mobility, a measure of how quickly holes move through the material under the influence of an electric field. Time-of-flight (TOF) is a common experimental technique to measure this property, and computational simulations aim to reproduce and explain these experimental findings.
For derivatives like TPD, simulations based on a disorder formalism have successfully described the experimentally observed hole mobilities. researchgate.net These models assume that charge transport occurs via hopping through a manifold of localized states with both energetic and positional disorder. researchgate.net By analyzing experimental data as a function of electric field and temperature, key parameters such as the energetic disorder (σ) and the degree of positional disorder (Σ) can be extracted. researchgate.net
Simulations of carrier dynamics in the closely related N,N'-diphenyl-N,N'-bis(1,1'-biphenyl)-4,4'-diamine (NPB) have utilized impedance spectroscopy data in conjunction with optimization algorithms to determine charge-carrier transit times and dispersive parameters, which are then used to calculate carrier mobility. colab.wsscilit.com Furthermore, nonadiabatic molecular dynamics simulations provide a powerful tool to investigate the quantum dynamics of charge carriers in real-time. nih.govmdpi.com These advanced methods can capture the transient localization of the charge carrier wavefunction and the influence of molecular vibrations on charge transport. nih.gov
| Compound Derivative | Zero-Field Mobility (μ₀) (cm²/Vs) | Mobility at 6.4 x 10⁵ V/cm (cm²/Vs) |
| BE1 | 1.1 x 10⁻³ | 2.1 x 10⁻³ |
| BE2 | 1.5 x 10⁻⁴ | 3.5 x 10⁻⁴ |
| BE3 | 1.2 x 10⁻³ | 2.0 x 10⁻² |
| BE6 | 1.1 x 10⁻⁴ | 2.3 x 10⁻⁴ |
This table showcases experimental hole mobility data for various biphenyl enamine derivatives, providing a reference for the performance of similar hole-transporting materials. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design
Quantitative Structure-Property Relationship (QSPR) modeling represents a data-driven approach to materials design. The core idea of QSPR is to establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. In the context of this compound and its derivatives, QSPR models are developed to predict key properties related to charge transport, such as ionization potential, reorganization energy, and ultimately, hole mobility.
These models typically use a set of calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic character. By applying statistical methods like regression analysis to a dataset of known compounds and their properties, a predictive model can be built.
For triphenylamine derivatives, theoretical studies have shown that it is possible to tune the HOMO and LUMO energy levels, ionization potential, and reorganization energy by introducing different substituent groups. nih.gov For instance, electron-releasing substituents tend to increase the HOMO energy, which can facilitate hole injection from the anode, while also influencing the reorganization energy, a critical factor for hole mobility. nih.gov QSPR studies aim to capture these relationships in a quantitative manner, allowing for the rapid screening of virtual libraries of new candidate molecules without the need for time-consuming synthesis and experimental characterization. rsc.org
Molecular Engineering and Structure Property Relationships in N,n Diphenyl 1,1 Biphenyl 4 Amine Derivatives
Systematic Investigation of Substituent Effects on Electronic and Charge Transport Properties
The electronic behavior and charge-carrying capabilities of TPB derivatives are highly sensitive to the nature and position of substituent groups. Understanding these effects is crucial for designing materials with optimized performance.
Impact of Steric Hindrance and Torsion Angles on Molecular Conformation and Function
The three-dimensional shape of TPB derivatives, governed by steric hindrance and the resulting torsion angles between the aromatic rings, plays a critical role in their functionality. The non-planar, propeller-like structure of the parent triphenylamine (B166846) (TPA) core, a key component of TPB, is essential for preventing strong intermolecular interactions that can lead to undesirable crystallization and aggregation. mdpi.com
In the solid state, the conformation of these molecules can be influenced by their preparation method. aip.org For instance, in 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the phenyl rings attached to the amine nitrogen exhibit rotation angles of 38.28° and 40.22° relative to the amine plane. nih.gov The biphenyl (B1667301) moiety itself has a dihedral angle of 30.79° between its two phenyl rings. nih.gov These twists and rotations are a direct consequence of steric repulsion between adjacent hydrogen atoms and are fundamental to the molecule's properties. researchgate.net
Computational studies on related tetraphenyl benzidene derivatives have shown that the terminal phenyl groups can have dihedral angles around 40°, and the central biphenyl dihedral angle is approximately 38°. aip.org This inherent non-planarity is crucial for maintaining an amorphous state in thin films, which is often desirable for uniform device performance. However, excessive steric hindrance can disrupt the π-conjugation along the molecular backbone, potentially hindering charge transport. Therefore, a delicate balance must be struck between promoting amorphous morphology and maintaining efficient electronic communication throughout the molecule.
The following table provides examples of torsion angles in a substituted TPB derivative:
| Molecular Moiety | Torsion/Rotation Angle (°) |
| Phenyl substituent 1 on amine vs. amine plane | 38.28 |
| Phenyl substituent 2 on amine vs. amine plane | 40.22 |
| Biphenyl ring 1 vs. amine plane | 36.81 |
| Biphenyl ring 2 vs. amine plane | 6.04 |
| Dihedral angle between biphenyl rings | 30.79 |
| Data for 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine. nih.gov |
Influence of Electron-Donating and Electron-Withdrawing Groups on Amine Reactivity and Charge Distribution
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the TPB framework is a powerful strategy for tuning its electronic properties, including amine reactivity and charge distribution. rsc.org The amine group itself can act as an electron-donating group through conjugation, where its lone pair of electrons participates in the π-system of the aromatic rings. stackexchange.comquora.com This effect can be modulated by the presence of other substituents.
Electron-Donating Groups (EDGs): Attaching EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, to the phenyl rings increases the electron density on the central nitrogen atom and throughout the conjugated system. acs.org This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level. acs.org A higher HOMO level can facilitate more efficient hole injection from the anode in an electronic device. acs.org For example, incorporating electron-donating methoxy groups has been shown to enhance the electrochemical stability of triarylamine-based polymers. acs.org
Electron-Withdrawing Groups (EWGs): Conversely, attaching EWGs, such as nitro (-NO₂) or cyano (-CN) groups, pulls electron density away from the triarylamine core. nih.govnih.gov This results in a lowering of both the HOMO and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. acs.org The introduction of EWGs can enhance optical contrast in applications like electrochromic devices. nih.gov In a study on 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene derivatives, nitro-modified molecules exhibited absorption spectra in a region with greater solar photon abundance, making them promising candidates for solar cells. chemrxiv.orgresearchgate.net
The Hammett parameter is often used to quantify the electron-donating or electron-withdrawing ability of a substituent, and studies have shown a clear relationship between this parameter and the resulting HOMO/LUMO energies and ionization potentials of TPA derivatives. acs.org
The table below illustrates the effect of different substituent types on the electronic properties of a generic TPA core:
| Substituent Type | Effect on Electron Density | Impact on HOMO/LUMO Levels | Potential Application Benefit |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Increases | Raises HOMO and LUMO acs.org | Improved hole injection, enhanced stability acs.orgacs.org |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Lowers HOMO and LUMO acs.org | Enhanced optical contrast, tuned absorption spectra nih.govchemrxiv.orgresearchgate.net |
Rational Design Principles for N,N-Diphenyl-[1,1'-biphenyl]-4-amine Based Materials
Building upon the fundamental understanding of substituent effects, researchers can employ rational design principles to create novel TPB-based materials with specific, enhanced functionalities.
Design of Bulky, Conjugated Systems for Enhanced Thermal and Electronic Stability
For applications in devices like OLEDs, the thermal and morphological stability of the materials is paramount for long operational lifetimes. TPB derivatives are often designed with bulky and rigid structures to increase their glass transition temperature (Tg), which helps to prevent the degradation of the material at elevated operating temperatures. The inherent three-dimensional structure of the triarylamine core contributes to hampering molecular aggregation, which is beneficial for stability. mdpi.com
Introducing bulky substituents or extending the conjugated system can further enhance these properties. Star-shaped and multi-armed architectures based on a triarylamine core have been shown to yield materials with high thermal stability and good film-forming properties. acs.org These complex structures can lead to better device performance and durability. acs.org For instance, creating polymers from TPB-like monomers can result in materials with excellent film formation capabilities and high thermal stability. acs.orgacs.org
Strategic Incorporation of Complementary Moieties (e.g., Carbazole (B46965), Phenanthrene (B1679779), Quinoxaline)
To further enhance or introduce new functionalities, the TPB scaffold can be combined with other functional organic molecules. This approach can lead to materials with bipolar charge transport capabilities (transporting both holes and electrons) or tailored photophysical properties.
Carbazole: This moiety is a well-known hole-transporting unit. Incorporating carbazole into a TPB derivative can improve the hole-transporting properties of the final material. chemrxiv.orgresearchgate.net Bipolar host materials have been designed by combining carbazole and quinoxaline (B1680401) units, where the linkage position between the donor (carbazole) and acceptor (quinoxaline) systems significantly impacts the material's properties. chemrxiv.orgresearchgate.netnih.govrsc.org
Phenanthrene: Phenanthrene is a polycyclic aromatic hydrocarbon with a large, rigid conjugated system. wikipedia.org Its incorporation can be used to create materials for a variety of applications, including dyes and plastics. wikipedia.org The synthesis of phenanthrene derivatives can be achieved through various methods, including palladium-catalyzed reactions. nih.gov
Quinoxaline: Quinoxaline is an electron-deficient heterocyclic compound, making it an excellent electron-acceptor or electron-transporting moiety. researchgate.net By combining the electron-donating TPB core with a quinoxaline unit, researchers can create bipolar materials. nih.govrsc.org These materials are particularly useful as hosts in phosphorescent OLEDs (PhOLEDs), where balanced charge injection and transport are crucial for high efficiency. nih.govrsc.orgresearchgate.net For example, red PhOLEDs using a carbazole-quinoxaline host have demonstrated high external quantum efficiencies and luminance. nih.gov
Theoretical Frameworks for Predicting Structure-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new TPB derivatives before their synthesis. mdpi.comchemrxiv.orgresearchgate.net These theoretical frameworks allow for the calculation of key parameters that govern a material's performance.
DFT can be used to:
Optimize Molecular Geometries: Predict the most stable three-dimensional structure, including important torsion angles. aip.org
Calculate Electronic Properties: Determine HOMO and LUMO energy levels, the energy gap, ionization potentials, and electron affinities. mdpi.comacs.org This information is vital for predicting charge injection barriers and the potential open-circuit voltage in solar cells. epfl.ch
Simulate Absorption and Emission Spectra: Predict the photophysical properties of the molecules, which is crucial for applications in OLEDs and dye-sensitized solar cells. mdpi.com
Estimate Charge Transport Properties: By calculating the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing a charge) and the electronic coupling between adjacent molecules, it is possible to estimate the charge mobility. arxiv.orgrsc.org For example, computational studies have shown that substituting a triphenylamine skeleton with additional alkoxy groups can significantly boost hole mobility. nih.gov
By systematically studying different backbone topologies and substituent effects in silico, researchers can establish quantitative structure-property relationships. arxiv.org This "backbone-functional group synergy" strategy allows for the rational design of high-mobility materials, accelerating the discovery and development of new, high-performance organic electronic materials based on this compound. arxiv.org
Donor-Acceptor (D-A) System Design for Intramolecular Charge Transfer
A primary strategy in the molecular engineering of this compound derivatives is the creation of donor-acceptor (D-A) systems. These systems are designed by covalently linking the electron-donating TPA core to an electron-accepting (acceptor) unit, often through a π-conjugated bridge. dntb.gov.uasemanticscholar.org Upon photoexcitation, an electron moves from the highest occupied molecular orbital (HOMO), primarily located on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This phenomenon is known as intramolecular charge transfer (ICT). dntb.gov.uabibliotekanauki.pl The efficiency and characteristics of this ICT process are highly dependent on the molecular structure.
A study of push-pull systems highlighted the critical role of the donor moiety's substituents. dntb.gov.ua Two compounds were compared: one with an N,N-dimethylamine group (D1) and another with an N,N-diphenylamine group (D2) at the biphenyl terminal, both connected to a 2,6-diphenylpyrimidine acceptor. dntb.gov.ua In nonpolar solvents, both exhibited similar emissive properties. However, as solvent polarity increased, D1 showed a significant quenching of its fluorescence. This was attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway. dntb.gov.ua In contrast, D2, which is structurally analogous to this compound, maintained its emission regardless of solvent polarity. The steric hindrance from the bulky phenyl groups on the amine in D2 prevents the severe twisting required to form the non-radiative TICT state. dntb.gov.ua
The choice of the acceptor unit also profoundly influences the ICT properties. In a series of D-π-A dyads, a triphenylamine donor was connected to four different electron-withdrawing groups—cyanide, benzoxazole, benzothiazole, and 2,4-diphenyl-1,3,5-triazine—through a meta-terphenyl π-bridge. semanticscholar.org The strength of the electron acceptor was found to directly correlate with the photophysical behavior. As the acceptor strength increased, the fluorescence quantum yield decreased, indicating that stronger acceptors promote non-radiative decay processes. semanticscholar.org All the designed dyads were found to favor non-radiative decay, a characteristic attributed to the non-conjugated nature of the meta-linked bridge. semanticscholar.org
| Compound Designation | Donor Moiety | Acceptor Moiety | Key Research Finding | Reference |
|---|---|---|---|---|
| D1 | 4-(N,N-dimethylaminophenyl)phenyl | 2,6-diphenylpyrimidine | Fluorescence is quenched in polar solvents due to formation of a twisted (TICT) state. | dntb.gov.ua |
| D2 | 4-(N,N-diphenylaminophenyl)phenyl | 2,6-diphenylpyrimidine | Emission is maintained in polar solvents; steric hindrance prevents TICT state formation. | dntb.gov.ua |
| TPA-CN | Triphenylamine (TPA) | Cyanide | Weakest acceptor in the series; exhibits partial charge transfer. | semanticscholar.org |
| TPA-Benzoxazole | Triphenylamine (TPA) | Benzoxazole | Intermediate strength acceptor. | semanticscholar.org |
| TPA-Benzothiazole | Triphenylamine (TPA) | Benzothiazole | Intermediate strength acceptor, slightly stronger than benzoxazole. | semanticscholar.org |
| TPA-Triazine | Triphenylamine (TPA) | 2,4-diphenyl-1,3,5-triazine | Strongest acceptor in the series; shows the lowest fluorescence quantum yield. | semanticscholar.org |
Engineering Extended π-Conjugated Architectures for Tunable Optoelectronic Responses
Another powerful molecular design strategy involves the engineering of extended π-conjugated architectures. The optoelectronic properties of organic molecules, such as their light absorption and emission wavelengths and charge transport capabilities, are intrinsically linked to the size and nature of their π-conjugated system. mdpi.com Extending the π-conjugation in derivatives of this compound is a proven method for tuning these properties.
A general principle is that increasing the length of the π-conjugated system leads to a smaller HOMO-LUMO energy gap. chemrxiv.org This change manifests as a bathochromic (red) shift in the ground-state absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. rsc.org This principle is exploited to develop materials for various parts of the electromagnetic spectrum. For instance, the insertion of π-conjugated substituents into platinum(II) diimine complexes induces a pronounced red-shift in absorption and results in longer-lived triplet excited states. rsc.org
The method of extending the π-system is crucial. One approach is to fuse additional aromatic rings onto the core structure, creating larger, more rigid polycyclic aromatic compounds. chemrxiv.orgsci-hub.box This increased rigidity can reduce energy loss from vibrational motion in the excited state, potentially improving emission efficiency. sci-hub.box For example, designing sensitizers with a phenanthrene-fused-quinoxaline unit as a larger, more rigid auxiliary acceptor resulted in broadened absorption spectra compared to a simpler diphenylquinoxaline acceptor. sci-hub.box
| Molecular Design Strategy | Structural Example | Effect on π-System | Resulting Optoelectronic Property Change | Reference |
|---|---|---|---|---|
| π-System Extension | Adding conjugated substituents to a ligand | Lengthens conjugation path | Red-shift in absorption and emission spectra | rsc.org |
| π-System Interruption | Inserting an oxygen atom or methylene (B1212753) linker | Breaks conjugation | Blue-shift (hypsochromic) in absorption spectra | nih.gov |
| Increasing Rigidity | Fusing a phenanthrene ring onto a quinoxaline acceptor | Extends conjugation and increases rigidity | Broadened absorption spectra | sci-hub.box |
| Geometric Isomerism | Using ortho, meta, or para linkages between units | Alters the electronic coupling between donor and acceptor | Modifies intramolecular charge transfer characteristics | rsc.org |
Advanced Research Applications of N,n Diphenyl 1,1 Biphenyl 4 Amine in Materials Science
Fundamental Role as Hole Transport Layers (HTLs) in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs): Research into Charge Injection and Transport Mechanisms
Perovskite Solar Cells (PSCs): Investigation of Charge Extraction and Interface Engineering
There is no available research documenting the use or investigation of N,N-Diphenyl-[1,1'-biphenyl]-4-amine for charge extraction and interface engineering in perovskite solar cells. The standard and most researched HTLs in this field are materials like Spiro-OMeTAD and PTAA, which have demonstrated high efficiency.
Organic Photovoltaics (OPVs): Studies on Charge Separation and Carrier Dynamics
No studies specifically investigating the role of this compound in charge separation and carrier dynamics within organic photovoltaic devices were found.
Functional Components in Emerging Organic Materials and Frameworks
The potential of this compound as a building block is chemically plausible, but its direct application in the following areas is not documented in the available literature.
Development as Molecular Sensors and Fluorescent Probes (Based on Photophysical Mechanisms)
While the photophysical properties of related biphenyl (B1667301) amines have been studied, no research was found on the development and application of this compound itself as a molecular sensor or fluorescent probe. The high degree of electron delocalization in the molecule is a known characteristic, but this has not been translated into specific sensor applications in the available literature.
Precursors for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
There is no evidence in the scientific literature of this compound being utilized as a precursor or linker molecule for the synthesis of either Covalent Organic Frameworks or Metal-Organic Frameworks. Syntheses of these materials typically employ amine-containing linkers with different geometries and functionalities to achieve desired porous structures.
Future Research Directions and Unexplored Avenues for N,n Diphenyl 1,1 Biphenyl 4 Amine Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The traditional synthesis of triarylamines, including N,N-Diphenyl-[1,1'-biphenyl]-4-amine, often relies on methods like the Ullmann condensation or Buchwald-Hartwig amination. While effective, these reactions typically involve halogenated aryl compounds and stoichiometric metal reagents, leading to the formation of metal halide byproducts and other chemical waste. rsc.orgresearchgate.net The drive towards environmentally benign chemical processes necessitates the development of greener synthetic alternatives.
Future research is directed at creating more atom-economical and sustainable methods. One promising strategy is the acceptorless dehydrogenative aromatization, which can synthesize triarylamines from readily available starting materials like arylamines and cyclohexanones, releasing only hydrogen gas as a byproduct. rsc.org This approach avoids the use of haloarenes and reduces waste. rsc.org Another avenue involves domino processes where both aryl groups of a diaryliodonium reagent are utilized in a one-pot N-arylation sequence, improving atom economy. manchester.ac.uk
Further innovations could emerge from C-H activation/amination reactions, directly coupling N-H bonds with C-H bonds, thus avoiding pre-functionalized starting materials altogether. The development of robust and recyclable catalysts, such as magnetically separable nanocatalysts, for these transformations is a key area of research that could significantly reduce the environmental footprint of producing this compound and its derivatives. rsc.org The use of water as a solvent in these catalytic systems is also a significant goal for green chemistry. rsc.orgnih.gov
Table 1: Comparison of Synthetic Methodologies for Triarylamines
| Method | Typical Reactants | Key Byproducts | Sustainability Aspect |
|---|---|---|---|
| Ullmann/Buchwald-Hartwig | Aryl halide, Amine, Metal catalyst | Metal halides, Ligand waste | Established but generates significant inorganic waste. rsc.orgresearchgate.net |
| Dehydrogenative Aromatization | Arylamine, Cyclohexanone | H₂ gas | High atom economy, avoids halogenated substrates. rsc.org |
| Domino N-Arylation | Aniline (B41778), Diaryliodonium reagent | Aryl iodide (re-used in situ) | Improved atom economy by utilizing the entire reagent. manchester.ac.uk |
| C-H Activation/Amination | Arene, Amine | H₂ or H₂O | Ideal atom economy, avoids pre-functionalization. (Future Goal) |
Advanced Materials Design through High-Throughput Screening and Artificial Intelligence-Driven Predictive Modeling
The traditional approach to discovering new materials by synthesizing and testing them one by one is time-consuming and resource-intensive. nih.gov High-Throughput Virtual Screening (HTVS) and Artificial Intelligence (AI) are emerging as powerful tools to accelerate this process. rsc.orgrsc.org These computational methods can evaluate vast libraries of virtual compounds to identify promising candidates for a specific function before they are synthesized. rsc.org
For this compound, this approach can be used to explore how different substituents on its core structure affect key properties like ionization potential, reorganization energy, and charge mobility. The general workflow involves generating a large set of candidate molecules, calculating their properties using quantum chemical methods, and then screening them based on desired performance metrics. rsc.orgrsc.org
Machine learning (ML), a subset of AI, can further enhance this process. bpasjournals.com By training ML models on existing experimental or computed data, it's possible to predict the properties of new molecules with remarkable speed and accuracy, bypassing the need for costly quantum calculations for every candidate. nih.govnih.gov This data-driven approach can uncover complex structure-property relationships that may not be obvious through human intuition alone. nih.govsoton.ac.uk The integration of AI can guide the discovery of novel hole-transporting materials based on the this compound framework with optimized performance for next-generation devices. nih.govbpasjournals.com
Table 2: Workflow for AI-Driven Materials Discovery
| Step | Description | Tools/Methods | Outcome |
|---|---|---|---|
| 1. Data Collection | Gather experimental and computational data on existing hole-transport materials. nih.gov | Databases, Literature | A structured dataset for model training. |
| 2. Feature Engineering | Represent molecules as numerical descriptors (e.g., fingerprints, quantum chemical properties). nih.govnih.gov | Cheminformatics software | Machine-readable molecular representations. |
| 3. Model Training | Use the dataset to train a machine learning model to predict target properties (e.g., device efficiency). nih.gov | Supervised learning algorithms (e.g., Random Forest) | A predictive model linking molecular features to performance. photonics.com |
| 4. Virtual Screening | Apply the trained model to a large virtual library of new candidate molecules. rsc.org | AI-driven screening | A ranked list of promising candidates for synthesis. |
| 5. Experimental Validation | Synthesize and test the top-ranked candidates to verify the model's predictions. soton.ac.uk | Chemical synthesis, Device fabrication | Discovery of new, high-performance materials. |
Exploration of Novel Applications in Emerging Optoelectronic and Photonic Technologies
While this compound and its derivatives are well-established as hole-transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs), significant research avenues exist for their use in other advanced technologies. nih.gov
One of the most active areas of research is their application in perovskite solar cells (PSCs). researchgate.netacs.org The hole-transporting layer is a critical component in PSCs, responsible for efficiently extracting positive charges from the perovskite absorber layer and minimizing charge recombination. nih.gov The chemical and electronic properties of this compound can be fine-tuned through chemical modification to achieve better energy level alignment with new perovskite compositions, particularly emerging lead-free alternatives. acs.orgnorthumbria.ac.uk
Beyond photovoltaics, the unique electronic and optical properties of triarylamines make them candidates for a range of photonic applications. bpasjournals.com This could include their use in organic field-effect transistors (OFETs), photodetectors, and sensors. nih.gov The development of derivatives with specific functionalities, such as those that exhibit strong two-photon absorption or other nonlinear optical properties, could open doors to applications in bio-imaging, optical data storage, and optical limiting. Furthermore, the integration of AI and photonics is a rapidly growing field, where intelligent design of materials like this compound could lead to the development of adaptive and reconfigurable photonic devices. soton.ac.ukresearchgate.net
Q & A
Q. What synthetic methodologies are most effective for preparing N,N-Diphenyl-[1,1'-biphenyl]-4-amine, and how can reaction yields be optimized?
The compound is typically synthesized via Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between aryl halides and amines. For example, coupling 4-bromo-1,1'-biphenyl with diphenylamine using a Pd catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in toluene at 100–110°C achieves moderate yields (~69%) . Key optimization steps include:
- Solvent selection : Toluene or dioxane improves solubility and reaction efficiency.
- Ligand choice : Bulky phosphine ligands (e.g., XPhos) enhance catalytic activity.
- Temperature control : Prolonged heating (12–24 hrs) ensures completion.
Purification via flash column chromatography (silica gel, PE:DCM = 8:1) isolates the product as a white solid .
Q. How can this compound be characterized using spectroscopic techniques?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.04–7.46 ppm) and carbons (δ 128.5–143.7 ppm), with splitting patterns confirming biphenyl substitution .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 321.2).
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 89.7%, H: 5.3%, N: 5.0%) .
Q. What are the critical safety considerations when handling this compound in the lab?
While This compound is not classified as acutely toxic, precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation of dust.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does structural modification of this compound influence its electronic properties for OLED applications?
The biphenyl-amine core acts as a hole-transporting material in OLEDs. Modifications include:
- Electron-withdrawing substituents (e.g., Br at the 4'-position): Reduces HOMO-LUMO gap, enhancing electron mobility.
- Biphenyl extension : Lengthening the π-system (e.g., terphenyl derivatives) improves charge carrier balance .
- Cross-coupling with boronate esters : Enables integration into polymeric matrices for flexible OLEDs .
Q. What computational methods are used to predict the thermodynamic stability of this compound derivatives?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and reaction enthalpies (ΔrH°). For example, transalkylation reactions involving methyl groups show ΔrH° = ~1 kJ/mol, indicating minor thermodynamic barriers .
- Molecular Dynamics (MD) : Simulates aggregation behavior in thin films, correlating with OLED device efficiency .
Q. How can contradictions in reported bioactivity data for biphenylamine derivatives be resolved?
Discrepancies in receptor-binding studies (e.g., kinase inhibition vs. GPCR antagonism) arise from:
Q. What strategies improve the environmental stability of this compound in optoelectronic devices?
- Encapsulation : Use atomic layer deposition (ALD) to coat OLED layers with Al₂O₃, preventing moisture/oxygen ingress.
- Additives : Introduce radical scavengers (e.g., hindered phenols) to mitigate photo-oxidation .
- Accelerated aging tests : Monitor luminance decay under UV exposure to predict operational lifetime .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Buchwald-Hartwig Amination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | Increases to 69% |
| Temperature | 100–110°C | Ensures completion |
| Reaction Time | 12–24 hrs | Avoids byproducts |
| Solvent | Toluene | Enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
